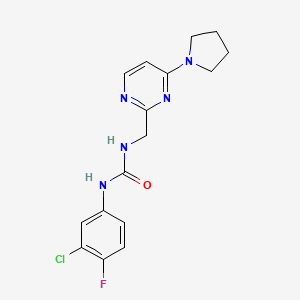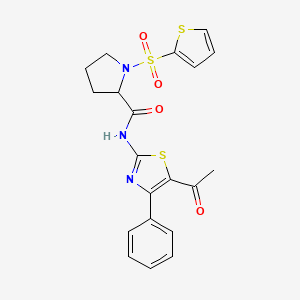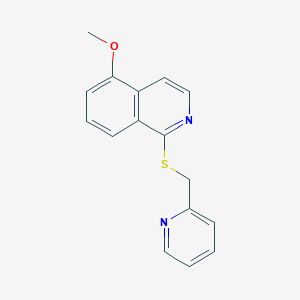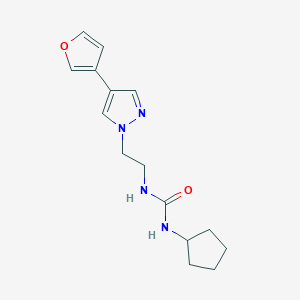![molecular formula C24H19F2NO4S B2949693 6-Ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one CAS No. 866810-18-6](/img/structure/B2949693.png)
6-Ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one is a synthetic compound that belongs to the class of quinoline-based sulfonamides. It is commonly referred to as EF1, and it has been the subject of extensive research due to its potential pharmacological properties. EF1 has been found to have a wide range of applications in scientific research, particularly in the fields of cancer treatment and drug development.
Mechanism Of Action
The mechanism of action of EF1 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. EF1 has also been found to induce apoptosis, or programmed cell death, in cancer cells, which can help to prevent the spread of cancer.
Biochemical and Physiological Effects:
EF1 has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, EF1 has been found to have anti-inflammatory and anti-oxidant properties. EF1 has also been found to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using EF1 in lab experiments is its potency and specificity. EF1 has been found to be effective at low concentrations and has a high degree of selectivity for cancer cells. However, one of the limitations of using EF1 in lab experiments is its toxicity. EF1 has been found to be toxic to normal cells at high concentrations, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for research on EF1. One area of research is in the development of new cancer treatments that are based on EF1. Researchers are also looking at ways to improve the potency and selectivity of EF1, as well as investigating its potential as a therapeutic agent for other diseases. Additionally, researchers are exploring the use of EF1 in combination with other drugs or therapies to enhance its effectiveness and reduce its toxicity.
Synthesis Methods
EF1 can be synthesized through a multi-step process that involves the use of various chemical reagents and catalysts. The synthesis starts with the condensation of 2-fluorobenzylamine and 4-fluorobenzaldehyde to form an imine intermediate. The imine intermediate is then reacted with 6-ethoxy-4-chloroquinoline-3-carbaldehyde in the presence of a base to form the quinoline-based sulfonamide. The final step involves the removal of the protecting group to obtain EF1 in its pure form.
Scientific Research Applications
EF1 has been found to have a wide range of scientific research applications. One of the most promising areas of research is in the development of new cancer treatments. EF1 has been shown to have potent anti-cancer properties and has been found to be effective against a wide range of cancer cell lines, including breast, lung, and colon cancer. EF1 has also been found to have potential as a therapeutic agent for other diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes.
properties
IUPAC Name |
6-ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO4S/c1-2-31-18-9-12-22-20(13-18)24(28)23(32(29,30)19-10-7-17(25)8-11-19)15-27(22)14-16-5-3-4-6-21(16)26/h3-13,15H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDITUXWOYQGQNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2949610.png)

![Methyl 4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2949613.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2949614.png)


![5-[2-(2-Fluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2949619.png)



![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2949627.png)
![Ethyl 2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2949628.png)

![5-(4-fluorophenyl)-1-(4-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2949633.png)